molecular formula C14H15NO7 B1674323 beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl CAS No. 1332-94-1

beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl

Cat. No.: B1674323
CAS No.: 1332-94-1
M. Wt: 309.27 g/mol
InChI Key: XLSLFPQAPYONPW-WHUHBCJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl: is a complex organic compound that belongs to the class of glucuronic acid derivatives. These compounds are characterized by the presence of a glucuronic acid moiety, which consists of a glucose molecule with the C6 carbon oxidized to a carboxylic acid. The alpha-cyanobenzyl group adds further complexity and potential reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl typically involves multiple steps. One common approach is the regioselective synthesis from D-glucopyranosiduronic acid via the intermediate 1,6-lactone. Fatty acid esters can be regioselectively introduced at specific positions using stannylating agents like dibutyltin dimethoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for industrial efficiency. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl undergoes various types of chemical reactions, including:

    Oxidation: The glucuronic acid moiety can be further oxidized to produce different derivatives.

    Reduction: The alpha-cyanobenzyl group can be reduced to form amines or other functional groups.

    Substitution: Various substituents can be introduced at different positions on the glucuronic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Beta-D-Glucopyranosiduronic acid: Lacks the alpha-cyanobenzyl group, making it less reactive in certain contexts.

    Alpha-cyanobenzyl derivatives: Compounds with similar structures but different functional groups attached to the glucuronic acid moiety.

Uniqueness

Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl is unique due to the presence of both the glucuronic acid moiety and the alpha-cyanobenzyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1332-94-1

Molecular Formula

C14H15NO7

Molecular Weight

309.27 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(R)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H15NO7/c15-6-8(7-4-2-1-3-5-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h1-5,8-12,14,16-18H,(H,19,20)/t8-,9-,10-,11+,12-,14+/m0/s1

InChI Key

XLSLFPQAPYONPW-WHUHBCJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)C(=O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amygdalin
Amygdaloside
Laetrile
Mandelonitrile beta Gentiobioside
Mandelonitrile-beta-Gentiobioside
Neoamygdalin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl
Reactant of Route 2
beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl
Reactant of Route 3
beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl
Reactant of Route 4
beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl
Reactant of Route 5
beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl
Reactant of Route 6
beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.